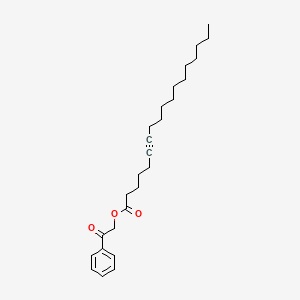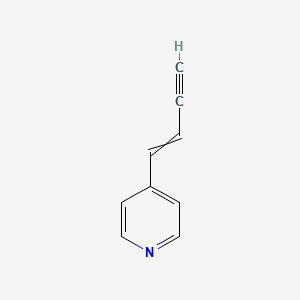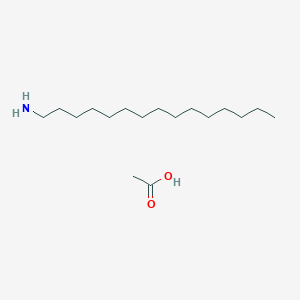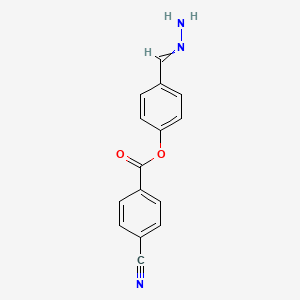
1-(1,8-Dihydroxy-6-methylnaphthalen-2-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,8-Dihydroxy-6-methylnaphthalen-2-yl)ethan-1-one is an organic compound with the molecular formula C12H10O3. It is also known by its synonym, 2-acetyl-1,8-dihydroxynaphthalene . This compound is characterized by its naphthalene backbone, which is substituted with hydroxyl groups at positions 1 and 8, a methyl group at position 6, and an ethanone group at position 2. It is a derivative of naphthalene and has a molecular weight of 202.206 g/mol .
Métodos De Preparación
The synthesis of 1-(1,8-dihydroxy-6-methylnaphthalen-2-yl)ethan-1-one typically involves the acetylation of 1,8-naphthalenediol. One common method involves the reaction of 1,8-naphthalenediol with acetic anhydride in the presence of a catalyst such as sulfuric acid . The reaction proceeds under reflux conditions, and the product is purified by recrystallization.
Industrial production methods may involve similar acetylation reactions but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Análisis De Reacciones Químicas
1-(1,8-Dihydroxy-6-methylnaphthalen-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification with acyl chlorides or alkylation with alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield 1,8-naphthoquinone derivatives .
Aplicaciones Científicas De Investigación
1-(1,8-Dihydroxy-6-methylnaphthalen-2-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound’s derivatives have been studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research has explored its use in developing new therapeutic agents, particularly in targeting specific enzymes and receptors.
Mecanismo De Acción
The mechanism of action of 1-(1,8-dihydroxy-6-methylnaphthalen-2-yl)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the carbonyl group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
1-(1,8-Dihydroxy-6-methylnaphthalen-2-yl)ethan-1-one can be compared with other naphthalene derivatives, such as:
1,8-Naphthalenediol: Lacks the ethanone group and has different reactivity and applications.
2-Acetyl-1-naphthol: Similar structure but lacks the hydroxyl group at position 8, leading to different chemical properties.
1,4-Dihydroxynaphthalene: Different substitution pattern, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
91902-87-3 |
|---|---|
Fórmula molecular |
C13H12O3 |
Peso molecular |
216.23 g/mol |
Nombre IUPAC |
1-(1,8-dihydroxy-6-methylnaphthalen-2-yl)ethanone |
InChI |
InChI=1S/C13H12O3/c1-7-5-9-3-4-10(8(2)14)13(16)12(9)11(15)6-7/h3-6,15-16H,1-2H3 |
Clave InChI |
JTURDGSXQNLYHD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C(=C1)O)C(=C(C=C2)C(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(5-Bromo-2-hydroxyphenyl)methyl-(2-cyanoethyl)amino]propanenitrile](/img/structure/B14364824.png)

![Diethyl [1-(2,5-dimethoxyphenyl)-1-oxobutan-2-yl]propanedioate](/img/structure/B14364839.png)
![4-[(2-Methylacryloyl)oxy]butyl 4-formylbenzoate](/img/structure/B14364845.png)
![3-[2-(5-Methylthiophen-2-yl)ethyl]-5-phenyl-1,3-oxazolidine-2,4-dione](/img/structure/B14364850.png)
![1,1'-(Propane-1,3-diyl)bis[5-(4-methoxyphenyl)-1H-1,2,3-triazole]](/img/structure/B14364857.png)

![1,3-Bis[3-(trimethoxysilyl)propyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B14364875.png)



![2-{4-[3-(4-Acetylphenyl)-3-oxopropyl]phenoxy}ethyl acetate](/img/structure/B14364890.png)


